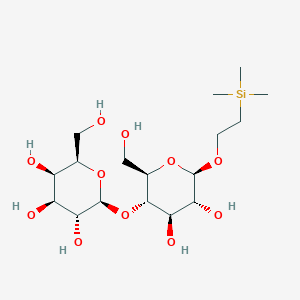
2-(Trimethylsilyl)ethyl lactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl lactoside is a compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of lactose and has a trimethylsilyl group attached to its ethyl chain. The trimethylsilyl group is an important functional group that imparts unique properties to the compound, making it useful in various scientific applications.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl lactoside is not fully understood, but it is believed to involve the interaction of the compound with enzymes that are involved in glycosylation. The trimethylsilyl group on the compound is thought to enhance its stability and make it more resistant to degradation by enzymes.
Efectos Bioquímicos Y Fisiológicos
2-(Trimethylsilyl)ethyl lactoside has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of glycosidases, which are enzymes that break down glycosides. This compound has also been shown to enhance the stability of glycosides and to improve their solubility in water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Trimethylsilyl)ethyl lactoside in lab experiments is its stability and resistance to degradation by enzymes. This compound is also easy to synthesize and purify, making it a convenient reagent for various scientific applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2-(Trimethylsilyl)ethyl lactoside in scientific research. One potential application is in the development of new glycosylation methods that can be used to synthesize complex glycosides. This compound can also be used to study the role of glycosylation in various biological processes, such as protein folding and cell signaling. Additionally, the use of 2-(Trimethylsilyl)ethyl lactoside in drug development and delivery systems is an area of active research.
Métodos De Síntesis
The synthesis of 2-(Trimethylsilyl)ethyl lactoside involves the reaction of lactose with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired compound, which can be purified by column chromatography or other suitable methods.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl lactoside has been used in various scientific research applications, including the study of glycosylation and carbohydrate chemistry. Glycosylation is a crucial process that involves the attachment of sugar molecules to proteins and lipids, and it plays a vital role in various biological processes. This compound has been used to study the glycosylation of proteins and to develop new methods for the synthesis of glycosides.
Propiedades
Número CAS |
115969-51-2 |
|---|---|
Nombre del producto |
2-(Trimethylsilyl)ethyl lactoside |
Fórmula molecular |
C17H34O11Si |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H34O11Si/c1-29(2,3)5-4-25-16-14(24)12(22)15(9(7-19)27-16)28-17-13(23)11(21)10(20)8(6-18)26-17/h8-24H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-,16-,17+/m1/s1 |
Clave InChI |
DMXYNFDSPMSNLS-BCKJCLKYSA-N |
SMILES isomérico |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canónico |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Sinónimos |
2-(trimethylsilyl)ethyl beta-lactoside 2-(trimethylsilyl)ethyl lactoside CH3SiEt lactoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



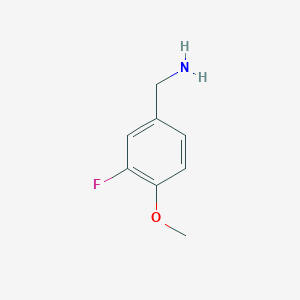
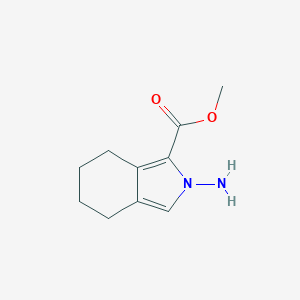
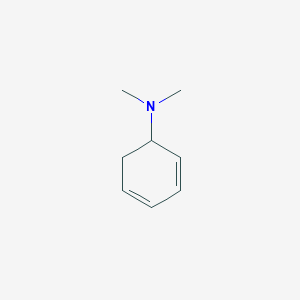
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)



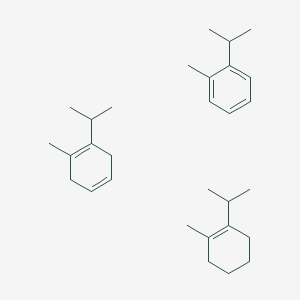


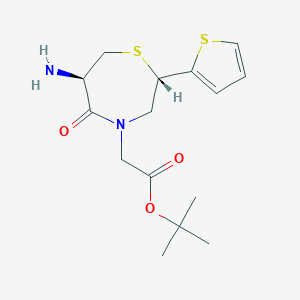
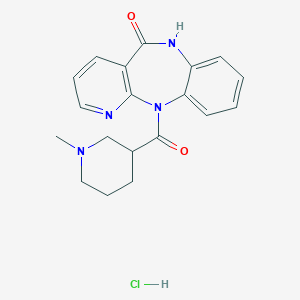
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)